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Compound of Interest

3"-Trifluoromethylbiphenyl-4-
Compound Name:
carbaldehyde

Cat. No.: B011735

An In-depth Technical Guide on the Physicochemical Properties of 3'-
Trifluoromethylbiphenyl-4-carbaldehyde

This technical guide provides a comprehensive overview of the known physicochemical
properties of 3'-trifluoromethylbiphenyl-4-carbaldehyde, tailored for researchers, scientists,
and professionals in drug development. The document details key physical and chemical data,
outlines general experimental protocols for its synthesis and characterization, and includes a
workflow visualization to support laboratory processes.

Physicochemical Data Summary

3'-Trifluoromethylbiphenyl-4-carbaldehyde is a fluorinated organic compound recognized for
its utility as a building block in the synthesis of more complex molecules, particularly in the
pharmaceutical and materials science sectors. The trifluoromethyl group significantly influences
the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable
moiety in drug design.

The following table summarizes the key physicochemical properties of 3'-
trifluoromethylbiphenyl-4-carbaldehyde.
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Property Value Reference
4-[3-
IUPAC Name (Trifluoromethyl)phenyllbenzal [1]
dehyde
3'-(Trifluoromethyl)[1,1'-
biphenyl]-4-carbaldehyde, 4-
Synonyms [3- [1]
(Trifluoromethyl)phenyl]benzal
dehyde
CAS Number 100036-64-4 [11[2][3]
Molecular Formula C14HoF30 [11[3]
Molecular Weight 250.22 g/mol [1][3]
Appearance Solid
] ] Not explicitly available in
Melting Point
search results.
. ) Not explicitly available in
Boiling Point
search results.
N Not explicitly available in
Solubility

search results.

Storage Temperature

Room Temperature; 2-8°C,

under nitrogen

[2]

Not explicitly available in

pKa

search results.
LogP (Computed) 4.18 [4]
Topological Polar Surface Area

17.07 Az [4]
(TPSA)
Rotatable Bond Count 2 [4]

Experimental Protocols
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While specific experimental protocols for 3'-trifluoromethylbiphenyl-4-carbaldehyde were
not detailed in the provided search results, this section outlines generalized methodologies for
its synthesis and characterization based on standard organic chemistry practices for analogous
compounds.

General Synthesis Protocol via Suzuki Coupling

A common and effective method for synthesizing biphenyl compounds is the Suzuki-Miyaura
cross-coupling reaction.

e Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen),
add 4-formylphenylboronic acid (1.0 eq), 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), a
palladium catalyst such as Pd(PPhs) (0.02-0.05 eq), and a base like potassium carbonate
(2.0-3.0 eq).

e Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.qg.,
toluene, dioxane, or DMF) and an aqueous solution.

o Reaction Execution: Heat the mixture with stirring. Reaction temperature and time will vary
depending on the specific substrates and catalyst used, but a typical range is 80-110°C for
4-24 hours.

e Monitoring: Monitor the reaction progress using techniques like Thin-Layer Chromatography
(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water
and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic
layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel, typically
using a hexane/ethyl acetate gradient, to yield the pure 3'-trifluoromethylbiphenyl-4-
carbaldehyde.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is essential for structural elucidation.

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard NMR tube.[5]

» Data Acquisition: Record *H NMR, 13C NMR, and *°F NMR spectra on a spectrometer (e.g.,
300 or 400 MHz).[6]

e Data Analysis:

o H NMR: Expect aromatic proton signals in the range of & 7.0-8.5 ppm. The aldehyde
proton should appear as a singlet further downfield, typically around 6 9.8-10.1 ppm.

o 13C NMR: Aromatic carbons will resonate between & 120-150 ppm. The aldehyde carbonyl
carbon will be significantly downfield (& ~190 ppm), and the CFs carbon will appear as a
quartet due to C-F coupling.

o 1°F NMR: A sharp singlet is expected for the -CFs group, with its chemical shift relative to
an external standard like CFCls.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

o Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid), as a KBr
pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

» Data Analysis: Look for characteristic absorption bands:

o C=0 Stretch (Aldehyde): A strong, sharp peak around 1700-1710 cm~1.

o C-H Stretch (Aldehyde): Two weak bands typically appear around 2820 cm~* and 2720
cm~L,

o C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1350
cm~L,
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o Aromatic C=C Stretch: Peaks in the 1450-1600 cm~1 region.
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern.

o Sample Introduction: Introduce the sample into the mass spectrometer, often via GC (for GC-
MS) or direct infusion after dissolving in a suitable solvent.

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Data Analysis:

o The molecular ion peak (M*) should be observed at m/z corresponding to the molecular
weight (250.22).

o Analyze the fragmentation pattern to confirm the structure. Common fragments may result
from the loss of -CHO, -CFs, or cleavage of the biphenyl bond.

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of
3'-trifluoromethylbiphenyl-4-carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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